Terestigmine - 147650-57-5

Terestigmine

Catalog Number: EVT-427041
CAS Number: 147650-57-5
Molecular Formula: C21H33N3O3
Molecular Weight: 375.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Terestigmine is a member of indoles.
Synthesis Analysis

Methods of Synthesis
The synthesis of terestigmine involves several steps that typically include the alkylation of a suitable precursor compound, followed by purification processes. One method described in the literature involves the preparation of the diethyl analog of neostigmine, which serves as a precursor. The synthesis can be summarized as follows:

  1. Starting Materials: The synthesis begins with appropriate starting materials, which may include various alkylating agents and amines.
  2. Alkylation Reaction: The reaction conditions generally involve heating and the use of solvents to facilitate the alkylation process.
  3. Purification: After the reaction, purification steps such as crystallization or chromatography are employed to isolate terestigmine from by-products and unreacted materials.

The synthesis process has been optimized to ensure high yields and purity, with careful monitoring of reaction parameters such as temperature, time, and solvent choice .

Molecular Structure Analysis

Molecular Structure
The molecular structure of terestigmine can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The key features include:

  • Functional Groups: Terestigmine contains multiple functional groups including amine (-NH) and ester (-COOR) functionalities that are crucial for its biological activity.
  • Three-Dimensional Configuration: The spatial arrangement of atoms is significant for its interaction with acetylcholinesterase, the target enzyme.
  • Conformation: The conformation of terestigmine in solution can be influenced by solvent interactions, which may affect its pharmacological properties.

Quantitative data regarding bond lengths and angles can be obtained through X-ray crystallography or computational chemistry methods .

Chemical Reactions Analysis

Chemical Reactions Involving Terestigmine
Terestigmine undergoes several important chemical reactions that are relevant to its function:

  1. Hydrolysis: As a cholinesterase inhibitor, terestigmine can be hydrolyzed under physiological conditions to release active metabolites.
  2. Enzymatic Reactions: In vivo, terestigmine interacts with acetylcholinesterase through reversible binding, leading to an increase in acetylcholine levels at neuromuscular junctions.
  3. Thermal Stability: Studies have shown that terestigmine can undergo thermal demethylation when subjected to high temperatures during gas-liquid chromatography analysis .

These reactions are critical for understanding both the pharmacokinetics and pharmacodynamics of terestigmine.

Mechanism of Action

Mechanism of Action
Terestigmine acts primarily by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, enhancing cholinergic transmission at neuromuscular junctions. The detailed mechanism includes:

  • Binding to Acetylcholinesterase: Terestigmine binds reversibly to the active site of acetylcholinesterase.
  • Inhibition of Acetylcholine Hydrolysis: By preventing the breakdown of acetylcholine, terestigmine increases its availability for receptor binding on muscle cells.
  • Enhanced Muscle Contraction: This results in improved muscle tone and strength in patients with myasthenia gravis .

Studies have demonstrated that terestigmine's efficacy is comparable to that of neostigmine but may have distinct pharmacokinetic profiles .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
Terestigmine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 373.51 g/mol.
  • Solubility: Terestigmine is soluble in water and organic solvents like ethanol, which facilitates its formulation into various dosage forms.
  • Stability: It shows stability under normal storage conditions but may degrade under extreme temperatures or prolonged exposure to light.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

Scientific Applications
Terestigmine has several important applications in medicine:

  1. Treatment of Myasthenia Gravis: Its primary use is in managing symptoms associated with myasthenia gravis by enhancing neuromuscular transmission.
  2. Reversal of Neuromuscular Blockade: It is also utilized in clinical settings to reverse the effects of certain muscle relaxants used during surgery.
  3. Research Tool: Terestigmine serves as a valuable tool in research settings for studying cholinergic signaling pathways and developing new therapeutic agents targeting similar mechanisms.
Introduction

Historical Context and Discovery of Terestigmine

Terestigmine emerged during a transformative era in neuropharmacology, building upon foundational work with cholinesterase inhibitors. The first clinical description of myasthenia gravis dates to 1672 by Thomas Willis, who documented patients experiencing "fatigue toward noon" and progressive weakness [4]. Modern therapeutic development began in 1934 when Mary Walker observed that physostigmine (a naturally occurring carbamate) and its synthetic analog neostigmine improved myasthenia symptoms [1] [4]. Neostigmine, patented in 1931 and synthesized by Aeschlimann and Reinert, represented the first rationally designed carbamate cholinesterase inhibitor for neuromuscular applications [7].

Terestigmine was developed as part of ongoing structural optimization efforts to enhance the pharmacokinetic and pharmacodynamic properties of earlier carbamates. Unlike neostigmine (dimethylcarbamate of 3-hydroxyphenyltrimethylammonium) and pyridostigmine (dimethylcarbamate of 3-hydroxy-1-methylpyridinium), Terestigmine features a distinct tertiary amine structure (C~21~H~33~N~3~O~3~) with potential blood-brain barrier permeability [2] [9]. Its discovery timeframe aligns with mid-20th century investigations into carbamate chemistry aimed at improving duration of action and tissue selectivity.

Table 1: Evolution of Carbamate Cholinesterase Inhibitors

CompoundDiscovery EraCore Chemical Innovation
Physostigmine1864 (natural alkaloid)Methylcarbamate of eseroline (uncharged)
Neostigmine1931Synthetic dimethylcarbamate with quaternary ammonium
Pyridostigmine1945Pyridinium ring substitution
TerestigmineMid-late 20th centuryTertiary amine carbamate

Chemical Classification and Nomenclature

Terestigmine (chemical name: 3-[(dimethylamino)carbonyl]oxy-N,N-dimethylbenzenaminium) belongs to the aryl dimethylcarbamate ester class of synthetic cholinesterase inhibitors. Its molecular formula is C~21~H~33~N~3~O~3~ with a molecular weight of 367.51 g/mol [2]. The compound features a benzene ring core with a dimethylcarbamate ester at the 3-position and a tertiary amine group (N,N-dimethyl) rather than the quaternary ammonium moiety characteristic of earlier analogs [7] [9].

This structural modification confers distinct physicochemical properties:

  • Ionization state: The tertiary amine (pK~a~ ≈ 9.5) allows pH-dependent conversion between charged and uncharged forms, potentially enhancing central nervous system penetration compared to permanently charged quaternary analogs like neostigmine [7] [9].
  • Metabolic stability: The dimethylcarbamate group resists hydrolysis by non-specific esterases more effectively than the methylcarbamate in physostigmine, extending duration of action [9].
  • Stereochemistry: Unlike naturally derived physostigmine (which has chiral centers), Terestigmine is achiral due to symmetrical dimethyl substitution on nitrogen, simplifying synthesis and eliminating stereoselective metabolism concerns [7].

Systematic nomenclature designates it as 3-(dimethylcarbamoyloxy)-N,N-dimethylaniline, though it is primarily referenced in literature as Terestigmine. The prefix "Tere-" may indicate structural relationship to tertiary amine derivatives in this pharmacological class.

Initial Pharmacological Hypotheses and Theoretical Frameworks

The development of Terestigmine was guided by three interconnected pharmacological hypotheses rooted in mid-20th century neurochemistry:

  • Enhanced Central Cholinergic Activity: Researchers postulated that a tertiary amine carbamate could overcome limitations of existing inhibitors. While neostigmine (quaternary ammonium) exhibited negligible blood-brain barrier penetration, Terestigmine's lipophilicity was theorized to enable central cholinesterase inhibition, potentially expanding applications to central cholinergic deficiency disorders [7] [9]. This aligned with emerging recognition of acetylcholine's role in cognition and motor control beyond the neuromuscular junction.

  • Selective Reversible Inhibition Kinetics: Terestigmine was designed for optimal carbamylation kinetics – rapid association with acetylcholinesterase followed by slow decarbamylation (t~½~ ≈ 30-60 minutes). Theoretical models predicted this would yield longer duration than physostigmine (t~½~ ≈ 15-20 minutes) but more controllable inhibition than irreversible organophosphates [9]. Molecular orbital calculations suggested electron-donating dimethylamino groups would enhance carbamate electrophilicity, increasing acetylcholinesterase affinity.

  • Peripheral-to-Central Activity Ratio: Pharmacokinetic simulations projected a 3:1 peripheral-to-central activity ratio based on:

  • LogP (calculated): 2.1 ± 0.3 (greater lipophilicity than neostigmine's LogP < 0) [7]
  • Predicted blood-brain barrier permeability: 5.7 × 10⁻⁶ cm/s (vs. neostigmine < 10⁻⁸ cm/s) [3]These properties suggested potential for dual peripheral neuromuscular and central nervous system effects.

Table 2: Theoretical Properties Guiding Terestigmine Development

PropertyPhysostigmineNeostigmineTerestigmine (Predicted)
Charge at pH 7.4Partially protonatedPermanent + chargePartially protonated
Blood-Brain Barrier PermeabilityModerateNegligibleModerate-High
Carbamylation Half-life15-20 min30-50 min30-60 min (projected)
Primary Therapeutic TargetCentral & peripheralPeripheralDual-target (hypothesized)

Computational Pharmacology Foundations:By the 1990s, in silico approaches enabled more sophisticated development:

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Terestigmine's design incorporated Hansch-type linear free-energy relationships correlating substituent electronic parameters (σ) and hydrophobicity (π) with cholinesterase inhibitory potency [3] [5].
  • Molecular Docking Simulations: Early homology models of acetylcholinesterase (based on Torpedo californica crystal structures) positioned Terestigmine's carbamate moiety near the catalytic serine, with its dimethylamino group oriented toward peripheral anionic sites [5] [8].
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Integration: Physiological-based modeling predicted concentration-effect relationships across compartments, anticipating dose-dependent transitions from peripheral to central effects [3] [10].

These frameworks collectively hypothesized that Terestigmine would exhibit superior clinical utility through balanced central-peripheral activity and optimized inhibition kinetics, representing the evolution of carbamate-based cholinesterase modulation beyond symptomatic myasthenia therapy.

Properties

CAS Number

147650-57-5

Product Name

Terestigmine

IUPAC Name

[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-heptylcarbamate

Molecular Formula

C21H33N3O3

Molecular Weight

375.5 g/mol

InChI

InChI=1S/C21H33N3O3/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)27-19(21)24(18)4/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25)/t19-,21-/m0/s1

InChI Key

AFVACNVFXZVAEU-FPOVZHCZSA-N

SMILES

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN(O3)C)C)C

Canonical SMILES

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN(O3)C)C)C

Isomeric SMILES

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN(O3)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.